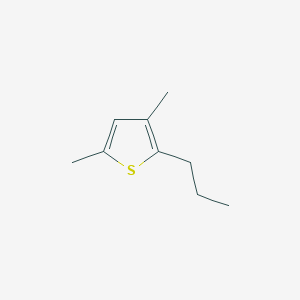![molecular formula C13H12N4O2 B14315850 N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea CAS No. 106344-89-2](/img/structure/B14315850.png)
N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea is a compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, detection, and mitigation in various products, including pharmaceuticals and food items .
Métodos De Preparación
The synthesis of N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea typically involves the reaction of N-phenyl-N-[(pyridin-3-yl)methyl]urea with nitrosating agents. Common synthetic routes include:
Nitrosation Reaction: This involves the reaction of N-phenyl-N-[(pyridin-3-yl)methyl]urea with nitrous acid or other nitrosating agents under acidic conditions.
Industrial Production: Industrial methods may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosation reactions and the stability of nitrosamines.
Biology: The compound is studied for its potential biological effects, including its carcinogenic properties.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products.
Mecanismo De Acción
The mechanism by which N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea exerts its effects involves the formation of reactive intermediates that can interact with DNA and other cellular components. The nitroso group can form diazonium ions, which are highly reactive and can lead to mutations and other cellular damage . Molecular targets include DNA, proteins, and other cellular macromolecules .
Comparación Con Compuestos Similares
N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea can be compared with other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share similar nitrosation mechanisms but differ in their specific structures and reactivity . The uniqueness of N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea lies in its specific molecular structure, which includes a pyridin-3-yl group, making it a valuable compound for studying the effects of different substituents on nitrosamine reactivity .
Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine .
Propiedades
Número CAS |
106344-89-2 |
|---|---|
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
1-nitroso-3-phenyl-1-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H12N4O2/c18-13(15-12-6-2-1-3-7-12)17(16-19)10-11-5-4-8-14-9-11/h1-9H,10H2,(H,15,18) |
Clave InChI |
UJIUVDKYCSGEGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)N(CC2=CN=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


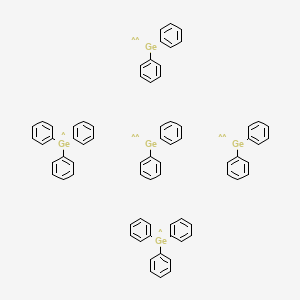
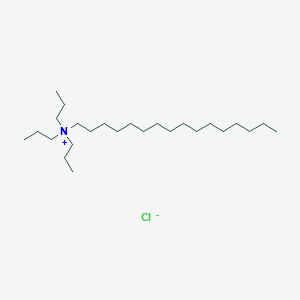
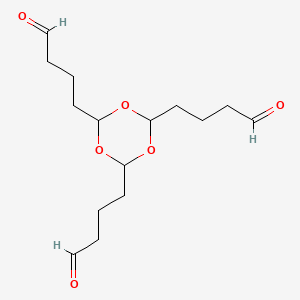

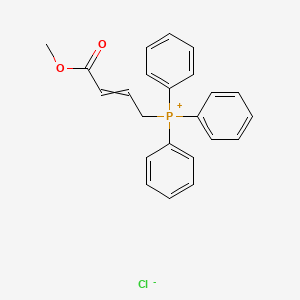
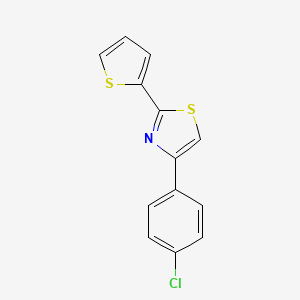

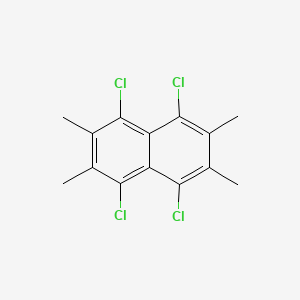
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)

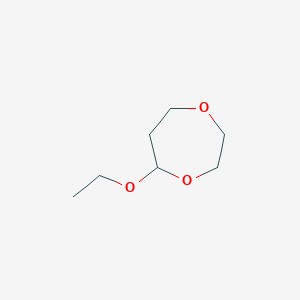

![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
